2-Chloro-6-methoxy-8-nitroquinoline
Description
Properties
CAS No. |
52824-29-0 |
|---|---|
Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-chloro-6-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-7-4-6-2-3-9(11)12-10(6)8(5-7)13(14)15/h2-5H,1H3 |
InChI Key |
XKYYWFGJCJNRGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-methoxy-8-nitroquinoline is primarily recognized for its potential as an antimalarial agent . The compound has been studied as a precursor in the synthesis of various quinoline derivatives that exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications to the quinoline structure can enhance efficacy and selectivity against malaria parasites .
Case Study: Antimalarial Activity
A study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of Plasmodium falciparum. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring significantly influenced antimalarial potency .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities . Research indicates that quinoline derivatives, including this compound, exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger .
Case Study: Antimicrobial Efficacy
In a comparative study, several quinoline derivatives were synthesized and tested for antimicrobial activity. The results showed that this compound derivatives had higher antibacterial activity compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Neuroprotective Effects
Recent studies have suggested that compounds derived from this compound may possess neuroprotective properties . Research focused on ischemic stroke models indicated that certain derivatives could reduce neuronal damage and improve outcomes following ischemic events .
Case Study: Neuroprotection in Ischemic Models
In experimental models of ischemia, compounds derived from this compound demonstrated significant neuroprotective effects, reducing cell death and promoting recovery in neuronal tissues. This suggests potential applications in treating stroke or neurodegenerative diseases .
Synthesis of Bioactive Compounds
The synthesis of this compound serves as a crucial step in developing various bioactive compounds. It acts as a precursor for synthesizing more complex molecules with enhanced biological activities, making it valuable in pharmaceutical research.
Table: Synthesis Pathways and Applications
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Functional Group Impact
- Nitro Group Position: In this compound, the nitro group at position 8 is meta to the methoxy group (position 6), creating electron-withdrawing effects that stabilize the ring for nucleophilic attacks. Comparatively, 6-nitro derivatives (e.g., 3-Bromo-8-chloro-6-nitroquinoline) exhibit altered resonance patterns, affecting reduction kinetics .
- Hydroxy/Methoxy Groups: Hydroxy groups (e.g., 6-Chloro-8-ethyl-2-hydroxy-5-nitroquinoline) introduce hydrogen-bonding capability, improving aqueous solubility, whereas methoxy groups act as electron donors, modulating ring electronics .
Preparation Methods
Role of Substituent Positioning
The methoxy group at C6 and nitro group at C8 are introduced early in the synthesis to avoid regiochemical complications. For example, nitration prior to cyclization ensures correct positioning. Chlorination at C2 is typically performed last, as electrophilic substitution favors this position in the presence of electron-withdrawing nitro and methoxy groups.
Step-by-Step Synthetic Pathways
Cyclization via the Skraup Reaction
The Skraup reaction is pivotal for constructing the quinoline core. A mixture of 4-methoxy-2-nitroaniline, glycerol, and concentrated sulfuric acid is heated to 120–130°C under reflux. The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with the aniline derivative.
Key Conditions:
This step forms 6-methoxy-8-nitroquinoline, confirmed by NMR (δ 8.92 ppm, H-5; δ 4.12 ppm, OCH).
Chlorination at C2
Chlorination is achieved using phosphorus oxychloride (POCl) or chloroacetyl chloride. A representative procedure involves:
-
Dissolving 6-methoxy-8-nitroquinoline (1 equiv) in POCl (5 equiv).
-
Refluxing at 110°C for 3 hours.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Chlorinating Agent | POCl (5 equiv) |
| Temperature | 110°C |
| Time | 3 hours |
| Yield | 85–90% |
The product, this compound, shows a distinct mass spectral peak at m/z 268.5 (M+H).
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
A patent-described method employs 8-amino-6-methoxyquinoline derivatives, which undergo diazotization followed by chlorination. For example:
-
Diazotization of 8-amino-6-methoxyquinoline with NaNO/HCl at 0–5°C.
Advantages:
Microwave-Assisted Synthesis
Recent advancements use microwave irradiation to accelerate cyclization and chlorination. A 30-minute reaction at 150°C in POCl achieves 88% yield, reducing side products.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve chlorination efficiency by stabilizing intermediates. Non-polar solvents reduce nitro group reduction side reactions.
Temperature Control
Catalytic Additives
Lewis acids like FeCl enhance electrophilic substitution during chlorination, increasing yields to 92%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/HO) shows >99% purity with a retention time of 6.8 minutes.
Applications and Derivatives
This compound serves as a precursor for antimalarial and anticancer agents. For example:
Q & A
Basic Questions
Q. What synthetic routes are optimal for preparing 2-chloro-6-methoxy-8-nitroquinoline, and how can reaction conditions be standardized?
- Methodology : The compound is synthesized via condensation of substituted phenols with this compound, followed by reduction of the nitro group to an amine using NaBH3CN at pH ≈ 6 . Key parameters include stoichiometric control (e.g., 5 mmol of precursor), solvent selection (methanol or ethanol), and purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures). TLC monitoring is critical to track reaction completion .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology : Nuclear magnetic resonance (NMR) is essential for confirming substitution patterns (e.g., methoxy and nitro groups). X-ray crystallography provides definitive structural validation, as demonstrated in studies reporting dihedral angles (e.g., 70.22° between quinoline and methoxybenzene rings) and hydrogen-bonding networks (N—H⋯N interactions) . Diffraction data should be deposited in repositories like CCDC (Cambridge Crystallographic Data Centre) for reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : The chlorine atom at position 2 and nitro group at position 8 act as electron-withdrawing groups, enhancing electrophilicity at position 3. For example, nucleophilic substitution with aniline in ethanol, catalyzed by triethylamine (TEA), proceeds efficiently due to the activation of the 3-chloromethyl group. Kinetic studies using HPLC or GC-MS can quantify reaction rates under varying temperatures (e.g., 25–80°C) .
Q. What mechanistic insights explain contradictions in nitro group reduction yields across studies?
- Methodology : Reduction of the 8-nitro group to an amine using NaBH3CN vs. catalytic hydrogenation (H2/Pd) may yield discrepancies due to competing side reactions (e.g., over-reduction or dehalogenation). Controlled experiments under inert atmospheres (N2/Ar) and pH optimization (pH 6–7) are recommended to suppress side pathways .
Q. How does crystal packing affect the physicochemical properties of this compound derivatives?
- Methodology : X-ray crystallography reveals that planar quinoline systems and intermolecular hydrogen bonds (e.g., N—H⋯N) dictate solubility and stability. For instance, zig-zag crystal layers parallel to the (011) plane correlate with low aqueous solubility, necessitating co-solvents like DMSO for biological assays .
Q. What strategies mitigate byproduct formation during Vilsmeier-Haack formylation of 2-chloro-6-methoxyquinoline precursors?
- Methodology : Byproducts arise from incomplete formylation or competing chlorination. Optimizing the Vilsmeier reagent ratio (POCl3:DMF = 3:1) and reaction temperature (353 K for 15 hours) minimizes impurities. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield .
Data Analysis and Contradictions
Q. How can conflicting crystallographic data for this compound derivatives be reconciled?
- Methodology : Discrepancies in bond angles (e.g., C1—Cl1—C2 = 114.99° vs. 119.05°) may stem from torsional strain or solvent effects during crystallization. Re-refinement of raw diffraction data using software like SHELXL and validation via R-factor metrics (e.g., R1 < 0.05) are critical .
Q. What computational models best predict the regioselectivity of electrophilic attacks on this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-deficient regions (e.g., position 3) prone to electrophilic substitution. Experimental validation via nitration or sulfonation reactions confirms computational predictions .
Methodological Best Practices
- Synthesis : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates (e.g., 3-chloromethylquinoline) .
- Characterization : Cross-validate NMR assignments with HSQC and HMBC experiments to resolve overlapping signals in aromatic regions .
- Crystallography : Deposit structural data in public repositories (e.g., CCDC 1983315) and report twin-domain ratios (e.g., 0.86:0.14) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
